![molecular formula C28H28N4O5S B2985082 N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide CAS No. 422292-88-4](/img/structure/B2985082.png)
N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide
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Description
N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C28H28N4O5S and its molecular weight is 532.62. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available research on its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a furan moiety, a cyclohexane carboxamide structure, and a quinazoline derivative which contribute to its biological activities. The presence of the 4-nitrophenyl and sulfanyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that similar furan-containing compounds exhibit significant anticancer properties. For instance, derivatives of furan have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study on related compounds demonstrated that certain furan derivatives had IC50 values in the low micromolar range against cancer cell lines, indicating potent activity . While specific data on the compound is limited, the structural similarities suggest it may exhibit comparable effects.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research on similar compounds indicates that modifications in the quinazoline core can lead to selective inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one study reported that certain quinazoline derivatives displayed IC50 values of 46.42 µM for BChE and 157.31 µM for AChE .
Given the presence of the sulfanyl group in our compound, it may also interact with thiol groups in enzymes, potentially enhancing its inhibitory activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the furan and quinazoline rings can significantly affect potency and selectivity. For instance:
- Substituents on the furan ring : Variations can alter lipophilicity and binding affinity.
- Sulfanyl group : Essential for maintaining inhibitory activity against certain enzymes due to its ability to form stable interactions with active sites.
Case Studies
- In Vitro Studies : A study on furan derivatives showed promising results against various cancer cell lines, with some derivatives achieving IC50 values below 10 µM . This suggests that our compound could similarly exhibit strong anticancer properties.
- Mechanistic Studies : Research into related compounds has revealed mechanisms such as apoptosis via caspase activation and modulation of signaling pathways like MAPK . These pathways are critical in cancer progression and survival.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S/c33-26(29-16-23-4-3-15-37-23)21-11-7-19(8-12-21)17-31-27(34)24-5-1-2-6-25(24)30-28(31)38-18-20-9-13-22(14-10-20)32(35)36/h1-6,9-10,13-15,19,21H,7-8,11-12,16-18H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMWYRGEXVHBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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